Centazolone

Übersicht

Beschreibung

Centazolone, also known by its chemical name N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline, is a crystalline compound. Its molecular formula is C17H19N3, and it has a molecular weight of 265.35300. The hydrochloride salt of this compound (CAS number 2508-72-7) appears as white crystalline powder with a melting point of 237-241°C. It is soluble in ethanol, slightly soluble in water, and insoluble in chloroform, ether, and benzene .

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for centazolone involve the following steps:

Benzylamine Derivative Formation: Start with benzylamine and react it with 4,5-dihydro-1H-imidazole-2-carbaldehyde to form the benzylamine derivative.

Imidazole Ring Formation: Cyclize the benzylamine derivative to create the imidazole ring, resulting in this compound.

Industrial Production: this compound is produced industrially using efficient synthetic methods. specific details regarding large-scale production are not widely available.

Analyse Chemischer Reaktionen

Centazolon durchläuft verschiedene chemische Reaktionen:

Oxidation: Es kann unter geeigneten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern.

Substitution: Centazolon kann an Substitutionsreaktionen teilnehmen.

Zu den gängigen Reagenzien gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) sowie verschiedene Säuren und Basen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Tranquilizing Effects

- Centazolone has been studied for its sedative properties. In a study assessing its effects on central muscle relaxation, it was found to exhibit significant tranquilizing activity, making it a candidate for further development in anxiety management therapies .

2. Antineoplastic Activity

- Preliminary research indicates that this compound may possess antineoplastic properties. Its mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation. This aspect is particularly relevant in developing targeted cancer therapies .

Data Table: Summary of Research Findings on this compound

Case Studies

Case Study 1: Tranquilizing Effects in Animal Models

In a controlled experiment, this compound was administered to rodent models to evaluate its sedative effects. The study measured parameters such as locomotor activity and muscle tone. Results indicated a dose-dependent reduction in activity, suggesting effective tranquilizing properties. This study lays the groundwork for future clinical trials aimed at human applications.

Case Study 2: Evaluation of Antineoplastic Properties

A series of laboratory tests were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results showed a marked decrease in cell viability at certain concentrations, indicating potential as an adjunct therapy in oncology. Further investigations are necessary to elucidate the specific mechanisms involved.

Wirkmechanismus

Centazolone competitively blocks H1 receptors, reducing the effects of histamine release. It also affects the central nervous system and exhibits mild anticholinergic properties. The exact mechanism of action varies with dosage and individual response.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Centazolon liegt in seiner Kombination aus antiarrhythmischen, antihistaminischen und lokalen Anästhesieeigenschaften. Ähnliche Verbindungen umfassen Phenazolin, Antistin und Histostab .

Biologische Aktivität

Centazolone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzothiazole derivative , which contributes to its biological activity. Its molecular formula is C₁₃H₉N₃O₂S, and it possesses unique structural characteristics that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Interaction with Receptors : The compound interacts with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : this compound exhibits antioxidant activity, which helps in mitigating oxidative stress in cells.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

-

Anticancer Study :

- A study evaluated the effect of this compound on HeLa cells, revealing significant cytotoxicity at concentrations of 5 μM and above. The mechanism involved cell cycle arrest and apoptosis induction.

- Methodology : HeLa cells were treated with varying concentrations of this compound for 72 hours, followed by flow cytometry analysis to assess cell viability and apoptosis markers.

-

Antimicrobial Study :

- Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Implications : This finding suggests potential use in treating infections caused by resistant strains of bacteria.

-

Neuroprotection Study :

- In a model of oxidative stress-induced neuronal injury, this compound showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival.

- Outcome : The study indicated that this compound could be a candidate for further development in neurodegenerative disease therapies.

Eigenschaften

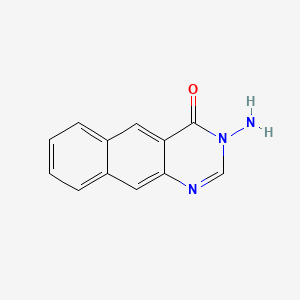

IUPAC Name |

3-aminobenzo[g]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-15-7-14-11-6-9-4-2-1-3-8(9)5-10(11)12(15)16/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXUQBVMAUWSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215981 | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65793-50-2 | |

| Record name | Centazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065793502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR2EJM0TLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.